molecular formula C16H18N4O3S B2811506 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207005-23-9

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2811506
CAS RN: 1207005-23-9
M. Wt: 346.41
InChI Key: BHYFDFDLSLMVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A study on novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety revealed that some compounds displayed moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria, showcasing potential applications in treating bacterial infections (Tengfei Qu et al., 2018).

Antiproliferative and Antimicrobial Properties

Research on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed that certain compounds exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis. Additionally, one compound demonstrated cytotoxicity on cancer cell lines, suggesting potential in chemotherapy (M. Gür et al., 2020).

Anticonvulsant Agents

A synthesis of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones was conducted to explore their anticonvulsant properties. The study identified compounds with significant activity, highlighting their potential as novel anticonvulsant agents (Archana et al., 2002).

Tubulin-Polymerization Inhibitors

Another study focused on the modification of a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety to produce compounds that inhibit tubulin polymerization, targeting the colchicine site. The most potent compound showed high in vitro cytotoxic activity and significant potency against tubulin assembly, with promising applications in cancer treatment (Xiao-Feng Wang et al., 2014).

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-15(24-19-18-10)16(22)17-12-6-5-11-4-3-7-20(13(11)8-12)14(21)9-23-2/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYFDFDLSLMVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.